molecular formula C11H14ClNO3S B6628500 2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid

2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid

Cat. No.: B6628500
M. Wt: 275.75 g/mol
InChI Key: JRFLHPOPSUAASS-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and a methyl group

Properties

IUPAC Name

2-[(3-chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-3-4-7(11(15)16)13-10(14)9-8(12)6(2)5-17-9/h5,7H,3-4H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFLHPOPSUAASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=C(C(=CS1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the chlorination and methylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the amide bond can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]butanoic acid: Similar structure but with a shorter carbon chain.

    2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]hexanoic acid: Similar structure but with a longer carbon chain.

    2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]propanoic acid: Similar structure but with a propanoic acid moiety.

Uniqueness

The uniqueness of 2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid lies in its specific substitution pattern on the thiophene ring and the length of the carbon chain. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

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